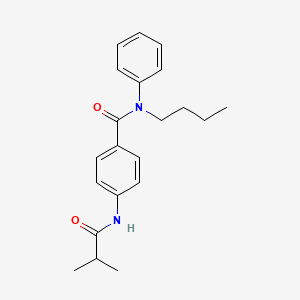![molecular formula C16H13ClN2O2S B4238812 4-{[(4-chlorophenyl)thio]acetyl}-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B4238812.png)
4-{[(4-chlorophenyl)thio]acetyl}-3,4-dihydro-2(1H)-quinoxalinone
説明
Quinoxalinone derivatives, including the compound , have attracted significant attention due to their broad spectrum of biological activities. These compounds are notable for their presence in drugs like norfloxacin and ciprofloxacin, highlighting their potential in pharmacological applications. The synthesis and study of quinoxalinone derivatives allow for the exploration of their antibacterial properties among other biological activities (Yadav et al., 2000).
Synthesis Analysis
The synthesis of quinoxalinone derivatives often involves cyclocondensation reactions under basic conditions. For example, the facile synthesis of 3-(thiophenoxy/phenoxy)-4-phenyl-1,2-dihydro-2-quinolinones from 2-aminobenzo phenone using thiophenol/phenol showcases a method that could be analogous to synthesizing the compound of interest (Yadav et al., 2000).
Molecular Structure Analysis
The molecular structure of quinoxalinone derivatives reveals electron delocalization across the fused tricyclic system, which is important for understanding their chemical behavior and interaction potential. For instance, studies on related compounds have shown how π-π stacking interactions and hydrogen bonds contribute to their structural arrangement (Castillo et al., 2013).
Chemical Reactions and Properties
Quinoxalinone derivatives undergo various chemical reactions, including acetylation and cyclization. These reactions are crucial for modifying the chemical and biological properties of these compounds. For example, the reaction with acetic anhydride and thionyl chloride can lead to different substituted products, illustrating the versatility of quinoxalinone derivatives in chemical synthesis (Connor et al., 1978).
Physical Properties Analysis
The crystalline structure and physical properties of quinoxalinone derivatives can be assessed through X-ray diffraction and spectroscopic methods, providing insights into their stability, solubility, and potential pharmaceutical formulations. Investigations into related quinoxalinone structures have highlighted the importance of intermolecular interactions in determining their physical properties (Cantalupo et al., 2010).
Chemical Properties Analysis
The chemical properties of quinoxalinone derivatives, such as reactivity and stability, are influenced by their molecular structure and substituents. Studies on the reactions and transformations of these compounds provide valuable information on their chemical behavior, which is essential for designing compounds with desired biological activities (Ashry et al., 1978).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
4-[2-(4-chlorophenyl)sulfanylacetyl]-1,3-dihydroquinoxalin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O2S/c17-11-5-7-12(8-6-11)22-10-16(21)19-9-15(20)18-13-3-1-2-4-14(13)19/h1-8H,9-10H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOEIQXDVPQNFHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=CC=CC=C2N1C(=O)CSC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[(4-chlorophenyl)sulfanyl]acetyl}-3,4-dihydroquinoxalin-2(1H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



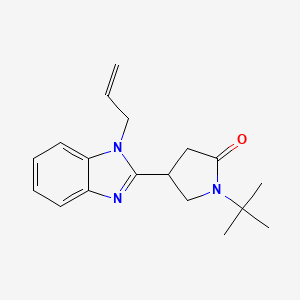

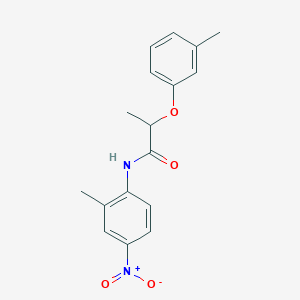

![2-[3-mercapto-5-(2-quinolinyl)-4H-1,2,4-triazol-4-yl]-4-(methylthio)butanoic acid](/img/structure/B4238758.png)
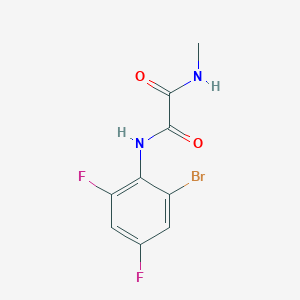
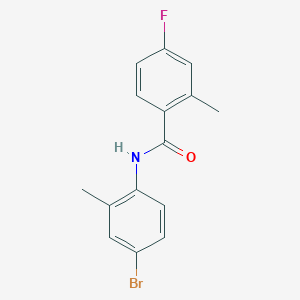
![{3-[1-(3-phenoxypropyl)-1H-benzimidazol-2-yl]propyl}formamide](/img/structure/B4238775.png)
![N-[3-(methylthio)phenyl]-1-(phenylsulfonyl)-3-piperidinecarboxamide](/img/structure/B4238791.png)
![5-bromo-N-[2-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B4238795.png)

![N-({[2-(difluoromethoxy)phenyl]amino}carbonyl)benzamide](/img/structure/B4238805.png)

